Fmoc-met(O2)-OH
CAS No.: 163437-14-7
Cat. No.: VC21538983
Molecular Formula: C20H21NO6S
Molecular Weight: 403.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 163437-14-7 |
---|---|
Molecular Formula | C20H21NO6S |
Molecular Weight | 403.5 g/mol |
IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfonylbutanoic acid |
Standard InChI | InChI=1S/C20H21NO6S/c1-28(25,26)11-10-18(19(22)23)21-20(24)27-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23) |
Standard InChI Key | KJLKPACOHZKRFM-UHFFFAOYSA-N |
Isomeric SMILES | CS(=O)(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES | CS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | CS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Chemical Identity and Basic Properties
Fmoc-met(O2)-OH, also known as Fmoc-L-methionine sulfone, is an essential amino acid derivative with the following fundamental properties:
Property | Value |
---|---|
CAS Number | 163437-14-7 |
Molecular Formula | C₂₀H₂₁NO₆S |
Molecular Weight | 403.5 g/mol |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfonylbutanoic acid |
InChIKey | KJLKPACOHZKRFM-SFHVURJKSA-N |
The compound features a chiral center with an S-configuration at the alpha carbon, reflecting its derivation from L-methionine . The chemical structure includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino function and a sulfone group on the methionine side chain, rendering it a modified amino acid particularly useful in peptide synthesis applications .
Structural Characteristics
The structure of Fmoc-met(O2)-OH consists of several key functional components that determine its chemical behavior and applications:
-
The Fmoc protecting group (9H-fluoren-9-ylmethoxycarbonyl), which protects the amino group and facilitates peptide coupling reactions
-
The L-methionine backbone with a carboxylic acid group
-
The sulfone modification on the side chain (methylsulfonyl group)
The SMILES notation for the compound is CS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13, which comprehensively describes its molecular structure . The compound has one defined atom stereocenter and no undefined stereocenters, emphasizing its stereochemical purity .
Physical and Chemical Properties
Fmoc-met(O2)-OH displays distinct physical and chemical properties that influence its behavior in research applications:
The compound's moderate lipophilicity (XLogP3-AA of 2.4) combined with its hydrogen bonding capabilities makes it suitable for incorporation into peptide sequences . Additionally, a notable characteristic of the methionine sulfone group is that, unlike methionine sulfoxide which can be easily reverted, the sulfone modification is practically irreversible, providing stability to peptides containing this residue .
Spectroscopic Properties
Spectroscopic analysis provides valuable insights into the structural characteristics of Fmoc-met(O2)-OH:
Infrared (IR) Spectroscopy
IR spectroscopic data for Fmoc-met(O2)-OH has been recorded using ATR-IR techniques, with spectra available from Forensic Spectral Research using a Bio-Rad FTS instrument . These spectra show characteristic absorption bands corresponding to:
-
Carboxylic acid O-H stretching
-
N-H stretching of the amide bond
-
C=O stretching vibrations from the carboxylic acid and carbamate groups
-
S=O stretching vibrations from the sulfone group
Raman Spectroscopy
FT-Raman spectral data has also been recorded for Fmoc-met(O2)-OH, providing complementary structural information to IR spectroscopy . The Raman spectra particularly highlight:
-
Aromatic ring vibrations from the fluorenyl group
-
C-S stretching modes
-
S=O symmetric and asymmetric stretching bands
Both spectroscopic techniques provide valuable fingerprint data for identification and structural verification of Fmoc-met(O2)-OH in research settings .
Applications in Research and Development
Fmoc-met(O2)-OH serves multiple critical functions in biochemical and pharmaceutical research:
Peptide Synthesis
As a building block in solid-phase peptide synthesis, Fmoc-met(O2)-OH allows for the efficient creation of complex peptides with oxidized methionine residues . The stability of the sulfone modification prevents reduction during subsequent synthetic steps, maintaining the oxidized state of methionine throughout the synthesis process . This property is particularly valuable when studying the effects of oxidative modifications on peptide structure and function.
Drug Development
In pharmaceutical research, Fmoc-met(O2)-OH plays a significant role in the design of novel therapeutics, particularly peptide-based drugs targeting specific biological pathways . The incorporation of methionine sulfone into peptide sequences can alter their pharmacokinetic properties, stability, and receptor binding characteristics, potentially enhancing their therapeutic efficacy.
Bioconjugation
The sulfone group provides unique reactivity that makes Fmoc-met(O2)-OH valuable for attaching peptides to other biomolecules, enhancing drug delivery systems . This application leverages the compound's functional groups to create conjugates with improved pharmacological properties or targeting capabilities.
Protein Engineering
Researchers utilize Fmoc-met(O2)-OH in modifying amino acids to study protein structure and function, contributing to the development of proteins with improved properties . The incorporation of methionine sulfone can alter protein stability, folding, and interaction patterns, providing insights into structure-function relationships.
Analytical Chemistry
In analytical techniques such as mass spectrometry, Fmoc-met(O2)-OH serves as an important tool for identifying and quantifying peptides, facilitating research in proteomics . The distinctive mass signature of the methionine sulfone residue makes it a useful marker for tracking peptide fragments during analysis.
Storage Condition | Recommended Duration |
---|---|
-80°C | Use within 6 months |
-20°C | Use within 1 month |
To increase solubility, researchers are advised to heat the tube to 37°C and then oscillate in an ultrasonic bath for some time . Once prepared in solution, it is recommended to store the compound in separate packages to avoid product degradation caused by repeated freezing and thawing .
The following table provides guidance for preparing stock solutions of different concentrations:
Concentration | For 1 mg | For 5 mg | For 10 mg |
---|---|---|---|
1 mM | 2.4783 mL | 12.3916 mL | 24.7831 mL |
5 mM | 0.4957 mL | 2.4783 mL | 4.9566 mL |
10 mM | 0.2478 mL | 1.2392 mL | 2.4783 mL |
These recommendations help ensure the chemical stability and research efficacy of Fmoc-met(O2)-OH in laboratory settings .
Hazard Statements | Precautionary Statements |
---|---|
H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
H319: Causes serious eye irritation | P264: Wash hands thoroughly after handling |
H335: May cause respiratory irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |
P302+P352: IF ON SKIN: Wash with plenty of water | |
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
These safety guidelines highlight the importance of proper handling techniques when working with this compound in research settings .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume